ethyl 4-iodo-1H-indole-2-carboxylate
Description
Properties
Molecular Formula |
C11H10INO2 |
|---|---|
Molecular Weight |
315.11 g/mol |
IUPAC Name |
ethyl 4-iodo-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H10INO2/c1-2-15-11(14)10-6-7-8(12)4-3-5-9(7)13-10/h3-6,13H,2H2,1H3 |
InChI Key |
IHQPCEDUMGJAJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC=C2I |
Origin of Product |
United States |
Preparation Methods
Synthesis via Azide Intermediate and Iodination
A well-documented method involves the preparation of ethyl 4-(benzyloxy)-7-iodo-1H-indole-2-carboxylate as a close analog, which can be adapted for the 4-iodo derivative by modifying the halogenation step and protecting groups.
Preparation of Azide Intermediate:
- Aldehydes (such as 4-substituted benzaldehydes) are condensed with ethyl azidoacetate in ethanol at low temperatures (-10°C to -5°C) to form azides.
- The reaction is carefully controlled to avoid decomposition and to maximize yield (62-70% yield reported for related compounds).
-
- The azide intermediate is thermally decomposed in degassed chlorobenzene.
- Subsequent iodination is performed using iodine monochloride (ICl) in acetic acid.
- This step selectively introduces iodine at the desired position on the indole ring.
- Purification by silica gel chromatography yields the iodinated indole carboxylate with high purity and yields up to 85%.
-
- The iodinated intermediate can be further functionalized by N-alkylation using potassium carbonate, sodium iodide, and suitable alkyl halides in DMF at 50°C.
- This step allows for the introduction of various substituents on the nitrogen atom of the indole ring.
Representative data for iodination step:
| Compound | Reagents & Conditions | Yield (%) | Melting Point (°C) | Notes |
|---|---|---|---|---|
| Ethyl 4-(benzyloxy)-7-iodo-1H-indole-2-carboxylate | ICl in Acetic acid, room temp, TLC monitored | 85 | 114-115 | White solid, purified by silica gel chromatography |
Synthesis summary:
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification | Indole-2-carboxylic acid + SOCl2 + ethanol | 93 | Beige solid, recrystallized |
| Iodination | Iodine monochloride in acetic acid, room temp | Not specified | Selective iodination at 4-position |
Comparative Analysis of Methods
| Feature | Azide Intermediate Method | Direct Iodination Method | Alkylation (Post-Iodination) |
|---|---|---|---|
| Starting Material | Aldehydes + ethyl azidoacetate | Indole-2-carboxylic acid esterified | Ethyl indole-2-carboxylate derivatives |
| Iodination Reagent | Iodine monochloride (ICl) | Iodine monochloride (ICl) | Not applicable |
| Reaction Conditions | Thermolysis in chlorobenzene, then iodination in acetic acid | ICl in acetic acid, room temperature | Alkyl halides, K2CO3/NaI in DMF or aq. KOH in acetone |
| Yield | Up to 85% | Up to 93% for esterification step | Excellent yields for alkylation |
| Purification | Silica gel chromatography | Recrystallization | Silica gel chromatography |
| Advantages | High selectivity, versatile for N-substitution | Simpler, fewer steps | Allows functional diversity |
| Limitations | Multi-step, requires careful temperature control | Possible regioselectivity issues | Requires strong base, risk of hydrolysis |
Chemical Reactions Analysis
Ethyl 4-iodo-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds.
Scientific Research Applications
Ethyl 4-iodo-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-iodo-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The 4-position substituent significantly influences molecular weight, polarity, and solubility. Key analogues include:
Notes:
- Its large atomic radius may sterically hinder certain reactions compared to smaller substituents (e.g., F, Cl) .
- Nitro Group : Introduces strong electron-withdrawing effects, which can activate or deactivate specific positions on the indole ring for further functionalization .
Biological Activity
Ethyl 4-iodo-1H-indole-2-carboxylate (EIIC) is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C11H10INO2
- Molecular Weight : Approximately 305.10 g/mol
- Appearance : Typically appears as a pale yellow solid.
The presence of the iodine atom in the indole structure is significant as halogenated compounds often exhibit enhanced biological activity due to increased lipophilicity and potential for stronger interactions with biological targets.
Antimicrobial Activity
Studies have shown that indole derivatives, including EIIC, possess notable antimicrobial properties. The mechanism often involves:
- Inhibition of Cell Wall Synthesis : Indoles can disrupt bacterial cell wall formation.
- Disruption of Membrane Integrity : They may alter membrane permeability, leading to cell lysis.
Research indicates that compounds similar to EIIC exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown minimum inhibitory concentrations (MICs) as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Ethyl 4-Iodo-Indole | Staphylococcus aureus | 0.0039 |
| Ethyl 4-Iodo-Indole | Escherichia coli | 0.025 |
| Ethyl 5-Chloro-Indole | Bacillus subtilis | 0.0195 |
Antitumor Activity
Indole derivatives are also recognized for their antitumor effects. EIIC has been evaluated for its ability to inhibit cancer cell proliferation through various pathways:
- Apoptosis Induction : Research has indicated that EIIC can trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, preventing further proliferation.
In vitro studies have demonstrated that indole derivatives can inhibit the growth of various cancer cell lines, including breast and lung cancer cells .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study focused on various indole derivatives, including EIIC, showed promising results in inhibiting bacterial growth. The study highlighted the structure-activity relationship (SAR), indicating that modifications in the indole ring significantly affect antimicrobial potency . -
Antitumor Mechanism Exploration :
Another study investigated the antitumor mechanisms of EIIC, revealing its capability to induce apoptosis in human cancer cell lines through caspase activation and modulation of Bcl-2 family proteins . -
HIV Integrase Inhibition :
Recent research has explored the potential of indole derivatives similar to EIIC as inhibitors of HIV integrase. These compounds demonstrated significant inhibitory effects, suggesting a promising avenue for antiviral drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
